molecular formula C9H11NO3 B1587694 Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 3424-43-9

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1587694
Key on ui cas rn: 3424-43-9
M. Wt: 181.19 g/mol
InChI Key: UEZSEPUDNLUVNJ-UHFFFAOYSA-N
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Patent
US08916591B2

Procedure details

A solution of intermediate (5a), (E)-4-[1-amino-eth-(Z)-ylidene]-pent-2-enedioic acid diethyl ester (51 g, 225 mmol) in N,N-dimethylformamide (250 mL) was heated at 175° C. for 24 hours to give a dark brown solution. The resulting solution was allowed to cool and a pale brown precipitate slowly formed. The precipitate was removed by filtration and the solids washed with dichloromethane (75 mL) and hexane (100 mL) to give a pale yellow powder. The solids were dried in vacuo (60° C.) to give the title compound as a pale yellow powder, 14.45 g (36%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)/[CH:5]=[CH:6]/[C:7](=[C:13](/[NH2:15])\[CH3:14])/[C:8]([O:10][CH2:11][CH3:12])=[O:9])C>CN(C)C=O>[CH2:11]([O:10][C:8]([C:7]1[CH:6]=[CH:5][C:4](=[O:3])[NH:15][C:13]=1[CH3:14])=[O:9])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(\C=C\C(\C(=O)OCC)=C(/C)\N)=O
Name
Quantity
51 g
Type
reactant
Smiles
C(C)OC(\C=C\C(\C(=O)OCC)=C(/C)\N)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark brown solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
a pale brown precipitate slowly formed
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
the solids washed with dichloromethane (75 mL) and hexane (100 mL)
CUSTOM
Type
CUSTOM
Details
to give a pale yellow powder
CUSTOM
Type
CUSTOM
Details
The solids were dried in vacuo (60° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(C=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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